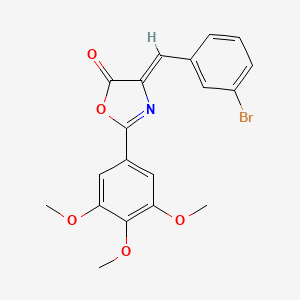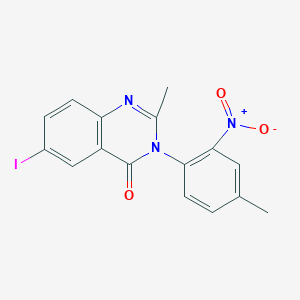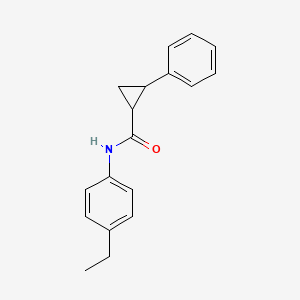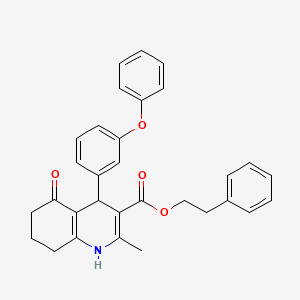![molecular formula C24H26O3 B4958611 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene, also known as AMBN, is a synthetic compound that belongs to the family of naphthalene derivatives. It has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene is not fully understood, but it is believed to involve the binding of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene to specific target molecules in cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of amyloid fibril formation, the induction of apoptosis in cancer cells, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene in lab experiments is its high solubility in water, which makes it easy to work with. However, one limitation is that it is relatively expensive compared to other compounds that can be used for similar purposes.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene, including the development of new materials based on 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene, the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its interactions with specific target molecules in cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene and its effects on cellular signaling pathways and gene expression.
Conclusion:
In conclusion, 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene is a synthetic compound that has been widely studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and advancements in various fields of science.
Synthesemethoden
The synthesis of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene involves the reaction of 2-naphthol with 4-(4-allyl-2-methoxyphenoxy)butyl bromide in the presence of a catalyst such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene as a white solid with a melting point of 82-84 °C.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils, as a photosensitizer for the treatment of cancer, and as a ligand for the development of new materials.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-3-8-19-11-14-23(24(17-19)25-2)27-16-7-6-15-26-22-13-12-20-9-4-5-10-21(20)18-22/h3-5,9-14,17-18H,1,6-8,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJAAGJCAHXWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Allyl-2-methoxyphenoxy)butoxy]naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)

![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)
![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)

